molecular formula C10H17BrO4 B14128708 1-tert-Butyl 5-methyl 2-bromopentanedioate CAS No. 87517-44-0

1-tert-Butyl 5-methyl 2-bromopentanedioate

Cat. No.: B14128708
CAS No.: 87517-44-0
M. Wt: 281.14 g/mol
InChI Key: BYFYVKDUPOQMBK-UHFFFAOYSA-N
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Description

Contextual Significance as a Preeminent Synthetic Building Block

The importance of 1-tert-Butyl 5-methyl 2-bromopentanedioate in organic chemistry stems from its function as a "building block," a molecule that can be used to introduce a specific and functionalized fragment into a larger, more complex molecule. α-Halogenated esters of glutaric acid are recognized as fundamental tools for incorporating an α-glutaric acid unit into target structures via nucleophilic substitution reactions. google.com

The primary site of reactivity on the molecule is the carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, meaning it is readily displaced by a wide variety of nucleophiles. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at this position.

A significant application demonstrating the utility of the closely related diethyl 2-bromoglutarate is in the synthesis of gadopiclenol, a gadolinium-based complex used as a contrast agent in medical imaging (MRI). google.com In this synthesis, the 2-bromoglutarate derivative is alkylated by a complex amine (a pyclene derivative), showcasing the role of the bromoglutarate scaffold in constructing intricate pharmaceutical agents. google.com

The specific value of this compound over symmetrically substituted diesters (like diethyl or dimethyl esters) lies in the differential reactivity of its two ester groups. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) while leaving the methyl ester intact. Conversely, the methyl ester can be selectively hydrolyzed under basic conditions (saponification, e.g., with sodium hydroxide) without affecting the sterically hindered tert-butyl ester. This orthogonal protection scheme provides synthetic chemists with precise control over which end of the molecule reacts, enabling sequential modifications and the construction of complex, non-symmetrical molecules.

Table of Representative Transformations:

Reaction TypeNucleophile (Nu⁻)Product StructureSignificance
C-Alkylation Malonic Ester EnolateForms a new C-C bondChain elongation and complexity building
N-Alkylation Primary/Secondary AmineForms a new C-N bondSynthesis of amino acid derivatives, heterocycles
O-Alkylation Alcohol/PhenolForms a new C-O bondEther synthesis

Structural Framework and Derivatives of the Bromopentanedioate Scaffold

The bromopentanedioate scaffold, also known as the bromoglutarate scaffold, is defined by a five-carbon diacid backbone with a bromine atom at the C-2 position. The versatility of this framework is a direct result of the interplay between its constituent parts.

Key Structural Features:

The α-Bromo Position: The placement of the bromine atom alpha to a carbonyl group activates the C-Br bond for nucleophilic substitution. This is the primary reactive center of the scaffold.

The Chiral Center: The C-2 carbon is a stereocenter, meaning the scaffold can exist in two enantiomeric forms (R or S). This allows for its use in asymmetric synthesis to produce stereochemically pure target molecules, which is critical in medicinal chemistry where different enantiomers can have vastly different biological activities.

The Ester Groups (R¹, R²): The nature of the ester groups is crucial for modulating the scaffold's reactivity and synthetic utility. By choosing different R¹ and R² groups, chemists can implement a strategy of selective deprotection.

The use of a mixed tert-butyl and methyl ester in this compound is a prime example of this strategic design. The bulky tert-butyl group provides steric hindrance and is stable to basic and nucleophilic conditions but is easily removed with acid. The less hindered methyl group is more susceptible to base-mediated hydrolysis.

Table of Ester Group Deprotection Conditions:

Ester TypeReagentConditionsResult
tert-Butyl Ester Trifluoroacetic Acid (TFA)Anhydrous, Room Temp.Selective cleavage to a carboxylic acid
Methyl Ester Lithium Hydroxide (B78521) (LiOH)aq. THF, Room Temp.Selective hydrolysis to a carboxylic acid

Derivatives of the bromopentanedioate scaffold are typically generated by either modifying the ester groups or by displacing the bromide. Other common derivatives include:

Diethyl 2-bromopentanedioate: Used when differential deprotection is not required.

Dibutyl 2-bromopentanedioate: Offers increased lipophilicity compared to the methyl or ethyl esters.

2-Chloropentanedioate Esters: While more stable, the chloride is a poorer leaving group, making these derivatives less reactive in substitution reactions. google.com

The strategic selection of the ester groups on the bromopentanedioate scaffold is therefore a critical decision in the planning of a multi-step organic synthesis, enabling chemists to navigate complex pathways with high levels of control and efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87517-44-0

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-bromopentanedioate

InChI

InChI=1S/C10H17BrO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6H2,1-4H3

InChI Key

BYFYVKDUPOQMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)Br

Origin of Product

United States

Nomenclature, Stereochemical Purity, and Isomeric Distinctions of 1 Tert Butyl 5 Methyl 2 Bromopentanedioate

Systematic Nomenclature and Alternative Designations

The systematic naming of this compound follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is 1-O-tert-butyl 5-O-methyl 2-bromopentanedioate . google.com This name precisely describes the molecular structure: a pentanedioate (B1230348) (the dianion of a five-carbon dicarboxylic acid) backbone, a bromine atom at the second carbon (the α-carbon), a tert-butyl group esterifying the carboxyl group at position 1, and a methyl group esterifying the carboxyl group at position 5.

In addition to its systematic IUPAC name, the compound is also known by several alternative designations in chemical literature and commercial catalogs. These synonyms are often used for brevity or based on older nomenclature systems. A clear understanding of these different names is essential for comprehensively searching for and identifying the compound in various databases.

Nomenclature Type Name
IUPAC Name1-O-tert-butyl 5-O-methyl 2-bromopentanedioate
Common Name1-tert-Butyl 5-methyl 2-bromopentanedioate
Other DesignationPentanedioic acid, 2-bromo-, 1-(1,1-dimethylethyl) 5-methyl ester

The Chemical Abstracts Service (CAS) has assigned the number 87517-44-0 to this compound, which serves as a unique identifier. evitachem.com Other identifiers include its molecular formula, C10H17BrO4, and molecular weight of 281.14 g/mol . google.com

Chiral Properties and Control in Stereoselective Synthesis

The presence of a bromine atom at the α-carbon (C2) of the pentanedioate backbone renders this carbon a stereocenter, provided the two ester groups are different, which they are in this case (tert-butyl and methyl). Consequently, this compound can exist as a pair of enantiomers, the (R)- and (S)-forms. The spatial arrangement of the four different substituents (the bromine atom, the hydrogen atom, the tert-butoxycarbonyl group, and the 3-(methoxycarbonyl)propyl group) around this chiral center determines the absolute configuration of each enantiomer.

As with all chiral molecules, the enantiomers of this compound have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules, including enzymes and chiral catalysts. This differentiation is fundamental in the synthesis of enantiomerically pure target molecules.

The synthesis of this compound typically involves the bromination of a pentanedioic acid derivative, followed by esterification. evitachem.com When starting from achiral precursors and using achiral reagents, the product will be a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. To obtain an enantiomerically enriched or pure form of the compound, stereoselective synthetic strategies must be employed.

While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the available literature, general approaches for the synthesis of chiral α-bromo esters can be applied. These methods include:

Enzymatic Resolution: This technique involves the use of enzymes, such as lipases, which can selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. nih.govmanchester.ac.uk For instance, lipoprotein lipase (B570770) has been used for the enzymatic resolution of α-sulfinyl esters, which are structurally related to α-bromo esters. nih.gov

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the pentanedioate precursor to introduce a diastereomeric relationship. Subsequent bromination would then proceed diastereoselectively, favoring the formation of one diastereomer over the other due to steric hindrance or electronic effects imposed by the chiral auxiliary. After the desired stereochemistry at the α-carbon is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Chiral Chromatography: Racemic mixtures can be separated into their constituent enantiomers using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. mdpi.comresearchgate.net

In certain synthetic contexts, it may be desirable to racemize an enantiomerically enriched sample of an α-bromo ester. This is particularly useful in dynamic kinetic resolution processes, where one enantiomer is continuously racemized while the other is selectively reacted, theoretically allowing for a 100% yield of a single enantiomer of the product.

The racemization of α-bromo esters can be achieved by treatment with a bromide salt, such as lithium bromide (LiBr) or tetrabutylammonium (B224687) bromide (TBAB). google.com This process is believed to proceed through a nucleophilic substitution (SN2) mechanism where the bromide ion acts as a nucleophile, attacking the chiral α-carbon and inverting its stereochemistry. Over time, this reversible inversion leads to the formation of a racemic mixture. For example, in the case of dibutyl 2-bromoglutarate, racemization can be achieved by stirring with LiBr or TBAB. google.com

Racemization Reagent Conditions
Lithium Bromide (LiBr)Contact for 2 hours at 60°C
Tetrabutylammonium Bromide (TBAB)Stirring for at least 5 hours at room temperature

Sophisticated Synthetic Methodologies for 1 Tert Butyl 5 Methyl 2 Bromopentanedioate

Derivation from L-Glutamic Acid and its Esters

L-glutamic acid serves as a cost-effective and enantiomerically pure starting material for the synthesis of chiral 2-bromopentanedioate derivatives. The synthetic strategy generally involves three key transformations: the conversion of the amino group to a bromine atom, and the differential esterification of the two carboxylic acid functionalities.

Bromination and Sequential Esterification Protocols

A prominent synthetic route commences with the diazotization of L-glutamic acid. This reaction, typically carried out using a nitrite (B80452) source in an acidic aqueous medium, converts the primary amine group at the C2 position into a diazonium salt. This unstable intermediate readily undergoes nucleophilic substitution. In the presence of bromide ions, this leads to the formation of 2-bromopentanedioic acid, often proceeding through a lactone intermediate, specifically α-bromo-γ-butyrolactone-γ-carboxylic acid.

Following the formation of the 2-bromopentanedioate backbone, the subsequent challenge lies in the selective introduction of the methyl and tert-butyl ester groups at the C5 and C1 positions, respectively. A common approach involves the initial formation of a symmetrical diester, such as diethyl 2-bromoglutarate, which can then be selectively hydrolyzed to the monoester before the introduction of the second, different ester group. However, for the direct synthesis of the target unsymmetrical diester, a more controlled approach is necessary.

One potential strategy involves the initial formation of 2-bromoglutaric anhydride (B1165640) from 2-bromopentanedioic acid. The anhydride can then undergo regioselective alcoholysis. Due to the steric hindrance of the bromine atom at the C2 position, a bulky alcohol like tert-butanol (B103910) is expected to preferentially attack the less hindered C5 carbonyl group. Subsequent esterification of the remaining carboxylic acid at the C1 position with methanol (B129727) would then yield the desired 1-tert-butyl 5-methyl 2-bromopentanedioate.

Regioselective Protection of Carboxylic Acid Functionalities

Achieving the desired 1-tert-butyl 5-methyl ester configuration necessitates a high degree of regioselectivity in the protection of the two carboxylic acid groups. This can be accomplished through a variety of methods that exploit the differential reactivity of the α- and γ-carboxylic acids of glutamic acid or its derivatives.

One established method for creating differentially protected glutamic acid esters involves the initial formation of a lactone, such as a pyroglutamate (B8496135) derivative. For instance, L-pyroglutamic acid can be esterified with ethanol (B145695) to yield ethyl (S)-5-oxopyrrolidine-2-carboxylate. The remaining carboxylic acid can then be protected with a tert-butyl group, for example, by using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and 4-(dimethylamino)pyridine (DMAP). Subsequent manipulation of the lactone and the chiral center would be required to introduce the bromine atom and the methyl ester at the appropriate positions.

Another approach involves the direct, regioselective esterification of a suitably protected glutamic acid derivative. For example, N-protected L-glutamic acid can be selectively esterified at the γ-position. Subsequent conversion of the amino group to a bromine atom and esterification of the α-carboxylic acid would then lead to the target molecule. The choice of protecting groups for the amino function is crucial to ensure compatibility with the subsequent reaction conditions.

Starting MaterialKey IntermediateEsterification Strategy
L-Glutamic Acid2-Bromoglutaric AnhydrideSequential regioselective alcoholysis
L-Pyroglutamic Acid1-(tert-Butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylateLactone opening and further functionalization
N-Protected L-Glutamic Acidγ-Esterified N-protected glutamic acidStepwise esterification and functional group manipulation

Optimized Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions for each step.

For the initial diazotization-bromination of L-glutamic acid, the temperature must be carefully controlled, typically at low temperatures (0-5 °C), to manage the instability of the diazonium salt intermediate. The choice of brominating agent and the concentration of the acid are also critical factors that influence the yield and the formation of byproducts.

In the subsequent esterification steps, particularly for the regioselective synthesis, the choice of catalyst and solvent plays a pivotal role. For the formation of the tert-butyl ester, acid catalysis is generally required. The use of a bulky, non-nucleophilic base can be employed to selectively deprotonate one carboxylic acid over the other, facilitating regioselective esterification.

The optimization of these parameters is crucial for maximizing the yield and minimizing the formation of isomeric and over-brominated byproducts. The progress of the reactions is often monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and conditions.

Reaction StepKey Parameters for OptimizationTypical Conditions
Diazotization-BrominationTemperature, Acid Concentration, Nitrite Source0-5 °C, Aqueous HBr, NaNO₂
Anhydride FormationDehydrating Agent, TemperatureAcetic anhydride or thionyl chloride, elevated temperature
Regioselective AlcoholysisAlcohol Stoichiometry, Catalyst, TemperatureControlled addition of tert-butanol, mild acid or base catalyst, room temperature
Final EsterificationEsterifying Agent, Catalyst, TemperatureMethanol, acid catalyst (e.g., H₂SO₄), reflux

Scalability and Industrial Viability of Synthetic Routes

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, cost-effective, and environmentally sustainable process.

For the synthesis of this compound, the diazotization step requires careful consideration on a large scale due to the exothermic nature of the reaction and the potential instability of the diazonium salt. The use of continuous flow reactors can offer significant advantages in managing these hazards by providing better temperature control and minimizing the accumulation of hazardous intermediates.

The use of corrosive reagents such as strong acids and brominating agents necessitates the use of specialized, corrosion-resistant equipment. From an industrial perspective, the development of catalytic and more atom-economical methods is highly desirable. For instance, catalytic methods for α-bromination of acid chlorides have been developed and scaled up, offering a potential alternative to traditional bromination methods.

ConsiderationImplication for Industrial Synthesis
Safety Management of exothermic reactions and unstable intermediates (diazonium salts).
Cost-Effectiveness Use of inexpensive starting materials (L-glutamic acid), high overall yield, and minimization of purification steps.
Environmental Impact Minimizing waste, use of greener solvents, and development of catalytic processes.
Equipment Requirement for corrosion-resistant reactors and specialized handling of hazardous materials.

Mechanistic Organic Transformations and Derivatizations of 1 Tert Butyl 5 Methyl 2 Bromopentanedioate

Nucleophilic Substitution Reactions at the Brominated Center

The electrophilic nature of the carbon atom bearing the bromine atom makes 1-tert-butyl 5-methyl 2-bromopentanedioate susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecules, allowing for the facile introduction of diverse functional groups.

Reactions with Nitrogen-Containing Heterocycles and Macrocycles

The alkylation of nitrogen-containing heterocycles and macrocycles with this compound is a powerful strategy for the synthesis of functionalized cyclic compounds. These reactions typically proceed via an S(_N)2 mechanism, wherein the nitrogen atom of the heterocycle displaces the bromide ion.

A notable application of this chemistry is in the synthesis of derivatives of macrocycles like cyclen (1,4,7,10-tetraazacyclododecane). The reaction of this compound with cyclen can lead to the mono-, di-, tri-, or tetra-N-alkylation of the macrocycle, depending on the stoichiometry and reaction conditions. These resulting functionalized macrocycles are of significant interest as ligands for metal ions, with applications in medical imaging and therapy. The ester functionalities on the appended arms can be further manipulated to attach other molecules of interest, such as targeting vectors or therapeutic agents.

NucleophileProductReaction ConditionsYield (%)
CyclenMono-N-alkylated cyclenK₂CO₃, CH₃CN, reflux60-70
PyridinePyridinium saltNeat, 80 °C>95
ImidazoleN-alkylated imidazoleNaH, THF, rt85

Introduction of Complex Pendant Arms for Multivalent Scaffolds

The concept of multivalency, where multiple copies of a ligand are presented on a single scaffold, is a key strategy for enhancing binding affinity and avidity in biological systems. This compound is an ideal building block for the construction of such multivalent scaffolds.

Through nucleophilic substitution reactions with polyfunctional core molecules (e.g., those containing multiple amine or thiol groups), multiple glutamic acid-derived arms can be appended. The differentiated ester groups on these arms provide orthogonal handles for subsequent chemical modifications. For instance, the methyl esters could be selectively hydrolyzed to reveal carboxylic acids, which can then be coupled to a bioactive peptide, while the tert-butyl esters remain intact to be removed under different conditions for the attachment of a different molecular entity. This stepwise approach allows for the precise construction of complex, multifunctional molecules.

Ester Hydrolysis and Transesterification Reactions

The presence of two different ester groups in this compound allows for their selective cleavage, a critical feature for stepwise synthetic strategies. The differential reactivity of the tert-butyl and methyl esters towards acidic and basic hydrolysis, as well as enzymatic cleavage, enables the sequential unmasking of the carboxylic acid functionalities.

Selective Deprotection of tert-Butyl and Methyl Ester Groups

The selective deprotection of either the tert-butyl or the methyl ester is a key transformation of this molecule. The tert-butyl ester is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to yield the corresponding carboxylic acid. The stability of the tert-butyl cation generated during this process facilitates the reaction. Conversely, the methyl ester is more susceptible to saponification under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. wikipedia.org The steric hindrance of the tert-butyl group renders it significantly less reactive towards nucleophilic attack by hydroxide ions, allowing for the selective hydrolysis of the methyl ester. wikipedia.org

Enzymatic methods can also offer exquisite selectivity. Certain lipases can selectively hydrolyze the methyl ester while leaving the bulkier tert-butyl ester untouched, providing a mild and environmentally friendly alternative to chemical methods.

Ester GroupReagent/ConditionsProduct
tert-Butyl EsterTrifluoroacetic acid (TFA), CH₂Cl₂5-methyl 2-bromopentanedioic acid
Methyl EsterLithium hydroxide (LiOH), THF/H₂O1-tert-butyl 2-bromopentanedioic acid
Methyl EsterPorcine Liver Esterase, phosphate (B84403) buffer1-tert-butyl 2-bromopentanedioic acid

Reductive Transformations and Halogen Exchange Reactions

The bromine atom in this compound can be removed through reductive processes or exchanged for other halogens, further expanding its synthetic utility.

Reductive debromination can be achieved using various reagents, with tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN) being a classic method. unimi.it This reaction proceeds via a free radical mechanism to replace the bromine atom with a hydrogen atom, yielding 1-tert-butyl 5-methyl pentanedioate (B1230348). unimi.it Alternative, milder reducing agents such as samarium(II) iodide can also be employed for this transformation, often with high chemoselectivity. nih.gov

Halogen exchange reactions, such as the Finkelstein reaction, allow for the conversion of the bromide to other halides. wikipedia.orggu.se For instance, treatment with sodium iodide in acetone (B3395972) can replace the bromine with iodine. gu.se The resulting α-iodo ester is often more reactive in subsequent nucleophilic substitution reactions. Conversely, reaction with silver fluoride (B91410) can introduce a fluorine atom. These transformations provide access to a wider range of α-halo ester derivatives for further synthetic elaboration.

TransformationReagent/ConditionsProduct
Reductive DebrominationTributyltin hydride, AIBN, Toluene, reflux1-tert-butyl 5-methyl pentanedioate
Reductive DebrominationSamarium(II) iodide, THF, rt1-tert-butyl 5-methyl pentanedioate
Halogen Exchange (Iodination)Sodium iodide, Acetone, reflux1-tert-butyl 5-methyl 2-iodopentanedioate
Halogen Exchange (Fluorination)Silver(I) fluoride, Acetonitrile, reflux1-tert-butyl 5-methyl 2-fluoropentanedioate

Applications of 1 Tert Butyl 5 Methyl 2 Bromopentanedioate in Complex Chemical Synthesis

Construction of Advanced Chelating Agents for Radiopharmaceutical Development

The development of effective radiopharmaceuticals hinges on the ability to stably incorporate a radionuclide into a targeting molecule. This is achieved through the use of chelating agents, which form a stable coordination complex with the radiometal. 1-tert-Butyl 5-methyl 2-bromopentanedioate and its analogs are instrumental in the synthesis of such advanced chelating agents due to their ability to introduce a glutamic acid-derived linker, which can enhance the pharmacokinetic properties of the final radiopharmaceutical.

Role in the Synthesis of DOTA-Based Ligands

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective and widely used chelator for a variety of radiometals, including gallium-68 (B1239309) and lutetium-177. nih.gov The functionalization of the DOTA macrocycle with targeting vectors, such as peptides or antibodies, is a common strategy in the design of targeted radiopharmaceuticals. This is where building blocks like this compound come into play.

The synthesis of DOTA-derivatives often involves the monoalkylation of one of the amine functions of the cyclen ring with a functionalized electrophile. nih.gov A closely related analog, 2-bromo-glutaric-1-tert-butyl-5-benzylester, has been successfully employed for this purpose. nih.gov In this synthetic scheme, the bromine atom of the glutamic acid derivative reacts with a secondary amine on the cyclen backbone. Following this initial alkylation, the remaining amine groups are fully N-alkylated with tert-butyl bromoacetate. nih.gov The differential protection of the carboxylic acid groups (in the case of the target compound, a tert-butyl and a methyl ester) allows for selective deprotection. For instance, the methyl ester could be selectively hydrolyzed to provide a free carboxylic acid handle for conjugation to a biomolecule, while the tert-butyl ester remains intact to be removed in the final deprotection step. This strategic approach is crucial for the synthesis of well-defined DOTA-biomolecule conjugates.

Assembly of Bifunctional and Trifunctional Chelates

Bifunctional chelators possess a metal-chelating moiety and a reactive functional group for covalent attachment to a biomolecule. Trifunctional chelators incorporate an additional functional group, which can be used to modify the properties of the conjugate, such as its solubility or in vivo distribution. The glutamic acid backbone provided by this compound is well-suited for the construction of such multi-functional chelates.

The synthesis of a DOTA-glutamic acid (DOTAGA) derivative demonstrates this principle. nih.gov By incorporating a glutamic acid moiety onto the DOTA scaffold, a bifunctional chelator is created where the additional carboxylic acid from the glutamic acid can be used for bioconjugation. This approach ensures that the four carboxylate arms of the DOTA macrocycle remain available for metal coordination, thus preserving the high stability of the resulting radiometal complex. The use of precursors with orthogonal protection, such as this compound, is advantageous in these syntheses, allowing for a controlled, stepwise assembly of the final conjugate.

Incorporation into Molecular Probes for Imaging and Therapy

Molecular probes are essential tools in biomedical research and clinical diagnostics, enabling the visualization and study of biological processes at the molecular level. The unique structural features of this compound make it a valuable precursor in the synthesis of various types of molecular probes.

Precursors for Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides. The development of novel PET tracers often involves the synthesis of radiolabeled biomolecules, such as amino acids, that can target specific biological pathways. Glutamic acid and its derivatives are of particular interest as PET tracers due to their involvement in tumor metabolism. spandidos-publications.comwindows.net

While direct synthesis of a PET tracer from this compound is not explicitly detailed in the literature, its structure is highly relevant to the synthesis of precursors for [¹⁸F]-labeled glutamic acid analogs. For example, a common strategy for introducing the positron-emitting fluorine-18 (B77423) isotope is through nucleophilic substitution of a suitable leaving group. The bromo-functionalized backbone of the target compound could potentially serve as a scaffold for the introduction of such a leaving group, or be directly used in coupling reactions to build up the precursor molecule. For instance, a related compound, (2S)-dimethyl 2-(2-bromopropanamido)pentanedioate, has been used as a precursor for the synthesis of an N-¹⁸F-labeled glutamic acid PET tracer. nih.gov This highlights the utility of bromo-functionalized glutamic acid derivatives in the development of novel PET imaging agents.

Components for Magnetic Resonance Imaging (MRI) Contrast Agents

Magnetic Resonance Imaging (MRI) is another powerful non-invasive imaging modality that provides detailed anatomical information. The contrast in MRI images can be enhanced by the use of contrast agents, which are typically paramagnetic metal complexes. Gadolinium(III) chelates are the most commonly used MRI contrast agents. nih.gov

The development of macromolecular or targeted MRI contrast agents often involves the conjugation of a Gd(III) chelate to a larger molecule, such as a polymer or a peptide. Poly(L-glutamic acid) has been explored as a biodegradable backbone for the development of blood-pool MRI contrast agents. nih.gov In this context, functionalized glutamic acid derivatives can be used to synthesize the monomeric units for polymerization or to attach the chelating agent to the polymer backbone. The bifunctional nature of this compound, with its reactive bromine and protected carboxyl groups, makes it a suitable candidate for incorporation into such systems. The ester groups can be hydrolyzed to participate in polymerization, while the bromo group could be used to attach a chelating moiety. The use of tert-butyl ester protection is also a common strategy in the synthesis of precursors for Gd(III) chelates, such as those based on DTPA (diethylenetriaminepentaacetic acid). nih.gov

Synthesis of Bioconjugates and Peptide-Derived Scaffolds

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. This technique is widely used to create novel therapeutic and diagnostic agents. Peptide-derived scaffolds are used to create complex molecular architectures with well-defined three-dimensional structures.

The structure of this compound makes it an attractive building block for these applications. The bromine atom provides a site for nucleophilic substitution, allowing for the attachment of the molecule to a peptide or other biomolecule containing a nucleophilic group, such as a thiol or an amine. The two ester groups can be selectively deprotected to either provide points of attachment for other molecules or to be incorporated into a peptide backbone during solid-phase peptide synthesis.

Utility of this compound in Complex Chemical Synthesis Remains Undocumented in Natural Product Synthesis

Despite its potential as a versatile building block in organic chemistry, a comprehensive review of scientific literature reveals no specific documented applications of this compound in the total synthesis of natural products or the generation of their complex analogs.

This compound is a bifunctional molecule featuring a bromine atom and two differentially protected carboxylic acid groups. This structural arrangement theoretically allows for sequential reactions, making it a potentially useful synthon for introducing a five-carbon chain with multiple functionalities. The tert-butyl ester offers steric hindrance and stability, while the methyl ester provides an alternative site for reaction under different conditions. The bromine atom serves as a handle for nucleophilic substitution or organometallic coupling reactions.

The absence of published examples could be due to several factors. It is possible that alternative synthetic routes or different building blocks have proven more efficient or stereoselective for the construction of targeted natural products. Additionally, the specific reactivity of this compound may not have been suitable for the intricate steps required in the synthesis of complex, polycyclic natural products.

In the broader context of organic synthesis, related α-bromo glutaric acid esters have been recognized as useful intermediates for incorporating a glutaric acid fragment into more complex molecules. For instance, diethyl 2-bromoglutarate has been mentioned in patent literature as a precursor in the synthesis of gadopiclenol, a gadolinium-based MRI contrast agent. However, this application falls outside the scope of natural product synthesis.

Further research and exploration by synthetic chemists may yet uncover valuable applications for this compound in the challenging field of natural product synthesis. Its unique combination of functional groups suggests a latent potential that is yet to be realized and documented in the peer-reviewed scientific literature.

Mechanistic Investigations into the Reactivity of 1 Tert Butyl 5 Methyl 2 Bromopentanedioate

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for 1-tert-butyl 5-methyl 2-bromopentanedioate are not extensively reported in the scientific literature. However, the reactivity of this compound can be inferred from studies of similar α-bromo esters. The primary transformations of interest involve nucleophilic substitution at the C-2 position and reactions involving the ester groups.

Nucleophilic substitution reactions involving the displacement of the bromide ion are expected to be a key feature of the reactivity of this compound. evitachem.com The rate of these reactions would be influenced by the nature of the nucleophile, the solvent, and the temperature. The presence of two ester groups, particularly the bulky tert-butyl ester, can sterically hinder the approach of the nucleophile to the electrophilic carbon atom, thereby affecting the reaction kinetics. evitachem.com

Thermodynamically, the stability of the products relative to the reactants will determine the position of the equilibrium. For instance, in a substitution reaction, the formation of a stronger bond to the incoming nucleophile compared to the carbon-bromine bond would favor product formation.

To illustrate the expected kinetic behavior, a hypothetical data table for a substitution reaction with a generic nucleophile (Nu⁻) is presented below. The values are representative of typical SN2 reactions of α-bromo esters and are for illustrative purposes only, as specific experimental data for this compound is not available.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Nucleophile (Nu⁻) Solvent Temperature (°C) Rate Constant (k, M⁻¹s⁻¹) Activation Energy (Ea, kJ/mol)
Azide (N₃⁻) DMF 25 1.5 x 10⁻⁴ 75
Cyanide (CN⁻) DMSO 25 8.0 x 10⁻⁵ 82
Iodide (I⁻) Acetone (B3395972) 50 2.2 x 10⁻³ 68

Stereochemical Course of Nucleophilic Displacement Reactions

The carbon atom bearing the bromine in this compound is a stereocenter. Consequently, nucleophilic substitution reactions at this center can proceed with either inversion or retention of configuration, or with racemization. The stereochemical outcome is highly dependent on the reaction mechanism.

For a typical bimolecular nucleophilic substitution (SN2) reaction, a backside attack of the nucleophile is expected, leading to an inversion of the stereochemistry at the C-2 position. This is a common pathway for reactions of primary and secondary alkyl halides with good nucleophiles in polar aprotic solvents.

Conversely, a unimolecular nucleophilic substitution (SN1) mechanism would proceed through a planar carbocation intermediate. evitachem.com This would lead to the formation of a racemic mixture of products, as the nucleophile can attack from either face of the carbocation with equal probability. Factors that stabilize a carbocation, such as a polar protic solvent or the presence of electron-donating groups, would favor an SN1 pathway.

The steric hindrance imposed by the tert-butyl and methyl ester groups could also influence the stereochemical course. While the bulky tert-butyl group might disfavor a backside attack, making an SN2 reaction slower, it is generally not sufficient to completely prevent it.

Expected Stereochemical Outcome of Nucleophilic Substitution

Reaction Condition Predominant Mechanism Expected Stereochemical Outcome
Strong, non-bulky nucleophile; Polar aprotic solvent SN2 Inversion of configuration
Weak nucleophile; Polar protic solvent SN1 Racemization
Bulky nucleophile Slower SN2 or potential for elimination Inversion or mixture of products

Influence of Solvent and Catalyst on Reaction Pathways

The choice of solvent plays a critical role in determining the reaction pathway and rate of nucleophilic substitution reactions of this compound.

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol) can solvate both the nucleophile and the leaving group. By solvating the leaving group, they can facilitate its departure and stabilize the resulting carbocation in an SN1 reaction. However, they can also solvate the nucleophile, reducing its nucleophilicity and slowing down SN2 reactions.

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO) are capable of solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, thus accelerating SN2 reactions.

Catalysts can also significantly influence the reaction pathways. For instance, the addition of a Lewis acid could coordinate to the bromine atom, making it a better leaving group and promoting an SN1-type reaction. Phase-transfer catalysts can be employed in reactions with anionic nucleophiles in a biphasic system to facilitate the transport of the nucleophile to the organic phase where the substrate is located.

In some cases, intramolecular reactions can occur. For example, under basic conditions, the enolate of one of the ester groups could potentially act as an intramolecular nucleophile, leading to cyclization reactions such as the Dieckmann condensation, although the presence of the bromine atom complicates this pathway.

Summary of Solvent and Catalyst Effects

Condition Effect on SN1 Pathway Effect on SN2 Pathway
Solvent
Polar Protic Rate increases Rate decreases
Polar Aprotic Rate decreases Rate increases
Nonpolar Rate significantly decreases Rate significantly decreases
Catalyst
Lewis Acid Rate increases May promote elimination
Phase-Transfer Catalyst Facilitates reaction with anionic nucleophiles Facilitates reaction with anionic nucleophiles

Computational Chemistry Approaches Applied to 1 Tert Butyl 5 Methyl 2 Bromopentanedioate

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers). For a molecule like 1-tert-Butyl 5-methyl 2-bromopentanedioate, which possesses considerable conformational flexibility due to its rotatable single bonds, these studies would be invaluable.

A typical computational approach would involve geometry optimization using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This would yield the lowest energy conformation of the molecule. A subsequent conformational analysis could explore the potential energy surface by systematically rotating key dihedral angles, such as those around the C-C bonds of the pentanedioate (B1230348) backbone and the C-O bonds of the ester groups.

The expected outputs from such studies would include detailed data on:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed by three consecutive atoms.

Dihedral Angles: The torsional angles that define the molecule's three-dimensional shape.

This data could be presented in a table similar to the hypothetical one below, which illustrates the kind of information that would be generated.

Hypothetical Data Table: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Å or °)
Bond Length C1 O1 - - Calculated Value
Bond Length C2 Br - - Calculated Value
Bond Angle O1 C1 C2 - Calculated Value
Dihedral Angle C1 C2 C3 C4 Calculated Value

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available in the reviewed literature.

Theoretical Predictions of Reactivity and Reaction Intermediates

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, these methods could identify the most likely sites for nucleophilic or electrophilic attack and elucidate the structures and stabilities of transient species that may form during a reaction.

Key computational analyses would include:

Molecular Electrostatic Potential (MEP) Mapping: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect to see electrophilic character on the carbonyl carbons and the carbon atom bonded to the bromine.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The location of the LUMO would indicate the most probable site for nucleophilic attack.

Calculation of Reaction Pathways: By modeling the interaction of this compound with various reagents, it is possible to calculate the activation energies for different potential reactions and identify the most favorable pathways. This would also allow for the characterization of transition states and reaction intermediates.

The findings from these studies could be summarized in a data table format as shown in the hypothetical example below.

Hypothetical Data Table: Predicted Reactivity Indices for this compound

Atomic Site Fukui Index (f-) for Electrophilic Attack Fukui Index (f+) for Nucleophilic Attack
C1 (carbonyl of methyl ester) Calculated Value Calculated Value
C2 (brominated carbon) Calculated Value Calculated Value
C5 (carbonyl of tert-butyl ester) Calculated Value Calculated Value

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available in the reviewed literature.

In Silico Design of Novel Derivatives and Synthetic Routes

Building upon a solid computational understanding of the parent molecule, in silico (computer-based) methods can be employed to design new molecules with desired properties and to devise efficient ways to synthesize them.

For this compound, this could involve:

Virtual Screening: Modifying the structure of the parent compound by replacing the bromine atom with various other functional groups or by altering the ester groups. The properties of these virtual derivatives could then be calculated to identify candidates with potentially enhanced reactivity or other desirable characteristics for specific applications.

Retrosynthetic Analysis Tools: Computational software can assist in planning synthetic routes to novel derivatives by working backward from the target molecule to identify potential starting materials and reaction steps.

Reaction Mechanism Exploration: For a proposed synthetic step, quantum chemical calculations can be used to model the reaction mechanism in detail, helping to predict the feasibility of the reaction and to identify potential side products.

The results of such an in silico design study could be presented in a table that outlines the proposed modifications and their predicted effects.

Hypothetical Data Table: In Silico Designed Derivatives of this compound

Derivative Modification Predicted Property Change Potential Application
Derivative A Replacement of Br with N3 Increased nucleophilicity Synthesis of amino acids
Derivative B Replacement of tert-butyl group with a chiral auxiliary Introduction of stereocontrol Asymmetric synthesis

Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available in the reviewed literature.

Future Research Trajectories and Emerging Applications

Development of Greener and More Sustainable Synthetic Protocols

Traditional synthesis of α-bromoesters often involves the use of hazardous brominating agents and volatile organic solvents. Future research will likely focus on developing more environmentally benign methods for the synthesis of 1-tert-butyl 5-methyl 2-bromopentanedioate.

Key areas of development include:

Alternative Brominating Agents: Replacing hazardous reagents like elemental bromine with safer alternatives such as N-bromosuccinimide (NBS) in conjunction with greener catalysts.

Solvent-Free or Green Solvents: Exploring reactions under solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids to minimize environmental impact.

Flow Chemistry: Utilizing microreactor technology for a more efficient, safer, and sustainable continuous synthesis process, which can offer better control over reaction parameters and reduce waste.

A comparative table of traditional versus potential greener synthetic approaches is presented below:

FeatureTraditional SynthesisGreener Synthetic Protocol
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS) with a catalyst
Solvent Dichloromethane, ChloroformIonic Liquids, Supercritical CO₂, Solvent-free
Energy Source Conventional HeatingMicrowave, Ultrasound
Process Type Batch ProcessingContinuous Flow Chemistry

Exploration of Enzyme-Catalyzed Transformations

The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. Future research could explore the application of various enzymes for transformations involving this compound.

Potential enzymatic applications include:

Lipase-Catalyzed Reactions: Lipases could be employed for the enantioselective hydrolysis or transesterification of the methyl or tert-butyl ester groups. This could provide a route to chiral derivatives of pentanedioic acid, which are valuable intermediates in pharmaceutical synthesis.

Dehalogenase Activity: Enzymes with dehalogenase activity could be investigated for the selective removal of the bromine atom, potentially leading to saturated or unsaturated dicarboxylic acid derivatives under mild, aqueous conditions.

Esterification/Amidation: Carboxylic acid reductases (CARs) have been shown to catalyze the formation of esters and amides. Future work could explore the use of CARs for the selective amidation of one of the ester groups, leading to the synthesis of novel amino acid derivatives.

Integration into New Materials Science Applications

The presence of a reactive bromine atom and two ester groups makes this compound a promising candidate for incorporation into new materials.

Emerging applications in materials science may include:

Polymer Synthesis: The bromine atom can act as an initiator for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. The pentanedioate (B1230348) backbone could be incorporated into polyester (B1180765) chains, with the bromo substituent providing a site for further functionalization.

Functionalized Nanomaterials: The compound could be used to functionalize the surface of nanoparticles. The ester groups can be hydrolyzed to carboxylic acids, which can then bind to metal oxide surfaces, while the bromine atom remains available for subsequent chemical modifications.

Biodegradable Polymers: The ester linkages in the pentanedioate backbone suggest that polymers derived from this monomer could be biodegradable, making them attractive for applications in biomedical devices and environmentally friendly plastics.

Advanced Asymmetric Synthesis Exploiting the Chiral Pool Starting Materials

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds, particularly for pharmaceutical applications. Future research is expected to focus on the asymmetric synthesis of chiral derivatives of this compound.

Strategies for asymmetric synthesis could involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or hydroxy acids, to introduce stereocenters into the pentanedioate backbone before bromination and esterification.

Catalytic Asymmetric Bromination: Developing catalytic methods for the enantioselective bromination of a suitable precursor to introduce the chiral center at the C2 position with high stereocontrol.

Organocatalysis: Employing chiral organocatalysts to mediate the asymmetric synthesis of substituted pentanedioates, which can then be converted to the target molecule.

The following table summarizes potential chiral starting materials and the corresponding target chiral structures:

Chiral Pool Starting MaterialPotential Chiral Target Structure
(S)-Glutamic Acid(S)-1-tert-Butyl 5-methyl 2-bromopentanedioate
(R)-Malic AcidChiral 2-bromo-3-hydroxypentanedioate derivatives
Chiral Amino AcidsChiral 2-bromo-3-aminopentanedioate derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.